3-Chloro-10-methylacridin-9(10h)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-Chloro-10-methylacridin-9(10h)-one” is not provided in the sources I found .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Scientific Research Applications
Synthesis and Characterization
- The compounds related to 3-Chloro-10-methylacridin-9(10h)-one, such as 1-hydroxy-3-methylacridin-9(10H)-one and 3-hydroxy-1-methylacridin-9(10H)-one, have been synthesized and characterized, providing foundational knowledge for further research and applications in this field of chemistry (Okoh, 2005).
Thermodynamic Properties
- Studies on melting, volatilization, and crystal lattice enthalpies of acridin-9(10H)-ones, including derivatives like 10-methylacridin-9(10H)-one, help in understanding their physical properties and behavior under different conditions (Storoniak et al., 2003).
Photocatalysis
- 10-Methylacridine derivatives have demonstrated efficiency and stability as photocatalysts in reductive dehalogenation of halogenated compounds, showcasing potential applications in environmental remediation and green chemistry (Ishikawa & Fukuzumi, 1990).
Efficient Synthesis Techniques
- An efficient synthesis method for 10-methylacridin-9(10H)-ones has been developed using copper-catalyzed intramolecular oxidative C(sp2)–H amination, indicating potential for scalable production and wider applications in various fields of research (Huang et al., 2013).
Potential Antitumor Agents
- Research into 9-anilino-10-methylacridinium salts, derivatives of 10-methyl-9(10H)-acridones, suggests their possible application in developing antitumor agents, though further investigation is needed (Cain et al., 1976).
Chemiluminescent Assays
- The addition of nucleophiles to 9-cyano-10-methylacridinium cation and its utilization in chemiluminescent assays demonstrate applications in analytical chemistry, particularly in the detection and measurement of various compounds (Wróblewska et al., 2004).
Ligand-Promoted Alkylation
- 9-Methylacridine has been identified as an effective ligand in palladium(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation, suggesting its utility in synthetic organic chemistry and the development of new compounds (Zhu et al., 2014).
Supramolecular Networks
- Studies on derivatives like 10-(2-hydroxyethyl)acridin-9(10H)-one reveal insights into their supramolecular networks, which could be relevant for the development of advanced materials and nanotechnology applications (He et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-10-methylacridin-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMWCKISGYFMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303857 | |
Record name | 3-chloro-10-methylacridin-9(10h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58658-41-6 | |
Record name | MLS003106547 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-10-methylacridin-9(10h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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